Product packaging for 1-(Phenylthio)anthraquinone(Cat. No.:CAS No. 13354-35-3)

1-(Phenylthio)anthraquinone

Cat. No.: B083517
CAS No.: 13354-35-3
M. Wt: 316.4 g/mol
InChI Key: FPRGJFFNVANESG-UHFFFAOYSA-N
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Description

Contextualizing Anthraquinone (B42736) Derivatives in Contemporary Chemical Research

Anthraquinone and its derivatives are a cornerstone of modern chemical research due to their versatile and robust aromatic structure. lew.ro This framework, consisting of three fused benzene (B151609) rings, allows for a wide range of chemical modifications, leading to a vast library of compounds with diverse properties. ontosight.aiontosight.ai Researchers are actively exploring anthraquinones for their applications in organic electronics, photodynamic therapy, and as advanced materials. lookchem.comguidechem.com The fundamental structure's ability to undergo reversible redox reactions and its inherent photophysical properties make it a prime candidate for the development of functional molecules. lew.roguidechem.com

Significance of Phenylthio Substituents on the Anthraquinone Core

The attachment of a phenylthio group (-SPh) to the anthraquinone molecule at the 1-position significantly influences its electronic and photophysical characteristics. The sulfur atom and the phenyl ring of the substituent can modulate the electron distribution within the anthraquinone system. This can lead to a red-shift in the absorption spectrum, meaning the compound absorbs light at longer wavelengths, which is a crucial property for applications like photosensitization. ikm.org.myacs.org

The phenylthio group can enhance the electron-accepting properties of the anthraquinone core, a feature that is highly desirable for applications in organic electronic devices such as organic solar cells and organic light-emitting diodes (OLEDs). guidechem.com Furthermore, the flexibility and electronic nature of the phenylthio substituent can impact the molecule's solubility and its interactions with its environment, which is a key consideration in the design of materials for various applications. researchgate.net

Overview of Established and Emerging Research Trajectories for 1-(Phenylthio)anthraquinone Compounds

Research into this compound and its analogues is following several key trajectories. Its established use is as a dye and pigment, owing to its deep red color which provides vibrant and lasting hues in materials like inks, textiles, and plastics. lookchem.com

More recently, significant research interest has focused on its potential as a photosensitizer in photodynamic therapy (PDT). In PDT, a photosensitizer is excited by light to produce reactive oxygen species that can selectively destroy cancer cells. lookchem.com The ability of this compound to generate these toxic species upon light irradiation makes it a promising candidate for this targeted and minimally invasive cancer treatment. lookchem.com

Another burgeoning area of research is its application in organic electronic devices. lookchem.com The unique electronic properties conferred by the phenylthio group are being explored for the development of advanced electronic components with improved performance and efficiency. lookchem.comguidechem.com This includes its potential use as a redox-active material in organic field-effect transistors and other semiconductor applications. guidechem.com

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₂₀H₁₂O₂S
Molecular Weight 316.37 g/mol
Appearance Deep red solid
Melting Point 185 °C
Boiling Point (estimate) 425.8 °C

This table presents known and estimated physical properties of this compound. lookchem.com

Synthesis of this compound

The synthesis of this compound can be achieved through the nucleophilic substitution of a suitable leaving group on the anthraquinone core with thiophenol. A common method involves the reaction of 1-chloroanthraquinone (B52148) with thiophenol in the presence of a base.

A representative synthesis for a related compound, 1,5-bis(phenylthio)anthraquinone, involves heating 1,5-dichloroanthraquinone (B31372) with thiophenol (mercaptobenzene) in a solvent like N,N-dimethylformamide (DMF) with potassium carbonate as the base. prepchem.com A similar principle would apply to the synthesis of this compound, where 1-chloroanthraquinone would be the starting material. The reaction mixture is typically heated to ensure the completion of the substitution reaction. Following the reaction, the product is isolated and purified, often through crystallization and chromatographic techniques. prepchem.com

Spectroscopic and Electrochemical Properties

Spectroscopic Data (for 1-(4-hydroxyphenylthio)anthracene-9,10-dione)
¹H NMR (ppm, CDCl₃)
7.46–8.41 (m, 7H, CHarom), 7.13–7.15 (d, 2H, J=7.14 Hz, CH-), 6.99–7.01 (d, 2H, J= 7.0 Hz, CH-), 5.62 (s, 1H, OH)
¹³C NMR (ppm, CDCl₃)
183.7 (C=O), 157.4, 137.97, 134.40, 133.80, 132.79, 131.72, 127.51, 126.92, 123.97, 117.9 (Carom and CHarom)
FT-IR (cm⁻¹)
3438 (OHarom), 3070, 3035 (CHarom), 1655 (C=O), 1554 (C=C)
UV-Vis (λmax, nm)
433.50, 303, 283.50

This table presents spectroscopic data for the related compound 1-(4-hydroxyphenylthio)anthracene-9,10-dione as a reference. lew.ro

The electrochemical properties of anthraquinone derivatives are central to their use in electronic devices. The introduction of the phenylthio substituent is expected to influence the redox potentials of the anthraquinone core. Studies on similar sulfide-substituted anthraquinones show that the nature of the substituent has a more significant effect on the oxidation potential than on the reduction potential. acs.org This is because the highest occupied molecular orbital (HOMO) is often located on the outer rings and substituents, while the lowest unoccupied molecular orbital (LUMO) is primarily on the central anthraquinone ring. acs.org The ability to undergo reversible redox reactions is a key feature being exploited in the development of new electronic materials. guidechem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H12O2S B083517 1-(Phenylthio)anthraquinone CAS No. 13354-35-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13354-35-3

Molecular Formula

C20H12O2S

Molecular Weight

316.4 g/mol

IUPAC Name

1-phenylsulfanylanthracene-9,10-dione

InChI

InChI=1S/C20H12O2S/c21-19-14-9-4-5-10-15(14)20(22)18-16(19)11-6-12-17(18)23-13-7-2-1-3-8-13/h1-12H

InChI Key

FPRGJFFNVANESG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O

Other CAS No.

13354-35-3

Synonyms

1-(phenylthio)anthraquinone

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of 1 Phenylthio Anthraquinone Derivatives

Vibrational Spectroscopy Analysis: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Studies

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for elucidating the molecular structure of 1-(phenylthio)anthraquinone derivatives. labmanager.com

FT-IR Spectroscopy:

FT-IR spectroscopy provides a detailed "fingerprint" of the molecule by detecting the vibrational modes of its functional groups. labmanager.com In the FT-IR spectra of thioanthraquinone derivatives, characteristic absorption bands are observed. For instance, the distinctive carbonyl (C=O) group stretching vibrations are typically seen in the region of 1647-1726 cm⁻¹. dergipark.org.trresearchgate.netdergipark.org.tr Aromatic C-H stretching bands appear around 2913-3021 cm⁻¹, while C=C stretching vibrations within the aromatic rings are observed near 1594 cm⁻¹. dergipark.org.tr The specific frequencies of these bands can be influenced by the nature and position of substituents on the anthraquinone (B42736) core.

Raman Spectroscopy:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and Heteronuclear Applications for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of this compound derivatives in solution. amazonaws.comnih.gov Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) techniques like COSY, HMQC, and HMBC, unambiguous assignments of all proton and carbon signals can be achieved. amazonaws.comnih.gov

¹H NMR Spectroscopy:

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For thioanthraquinone derivatives, the aromatic protons typically appear as multiplets in the range of δ 7.26-8.17 ppm. dergipark.org.trdergipark.org.tr The chemical shifts and coupling constants of these protons are influenced by the substitution pattern on the anthraquinone and phenyl rings. For example, in some derivatives, the signal for an anilino group proton can be shifted to a lower magnetic field (around δ 11.3 ppm) and appear broadened, indicating the presence of intramolecular hydrogen bonding and restricted rotation. nih.gov

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The carbonyl carbons (C=O) of the anthraquinone core typically resonate at around δ 183 ppm. dergipark.org.tr The aromatic carbons exhibit signals in the range of δ 120-160 ppm, with the specific chemical shifts being sensitive to the electronic effects of the substituents. dergipark.org.tr

Heteronuclear Applications:

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for a Thioanthraquinone Derivative

Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Aromatic Protons7.26-8.17 (m)-
Aromatic Carbons-120.2-159.4
Carbonyl Carbons-183.0, 183.1

Note: The data presented are generalized from typical values reported for thioanthraquinone derivatives and may vary for specific compounds. 'm' denotes a multiplet.

High-Resolution Mass Spectrometry for Precise Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous confirmation of the molecular formula of this compound derivatives. nih.gov By providing highly accurate mass measurements, HRMS allows for the determination of the elemental composition of a molecule with a high degree of confidence. nih.govrsc.org

Techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly employed to ionize the thioanthraquinone molecules before they are introduced into the mass analyzer. dergipark.org.trnih.gov The resulting mass spectrum displays the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions. For example, the molecular ion of 1-(4-fluorophenylthio)-5-chloroanthracene-9,10-dione has been observed at an m/z corresponding to its calculated molecular weight. dergipark.org.tr In some cases, adduct ions, such as [M+Na]⁺, are also detected, further aiding in the confirmation of the molecular mass. dergipark.org.tr

Laser Desorption/Ionization (LDI)-HRMS has also been utilized for the direct analysis of thin films of anthraquinone derivatives, providing information about the molecular species present. nih.gov It is important to note that the choice of ionization method can sometimes influence the observed fragmentation patterns. nih.gov

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Characteristics and Solvatochromic Behavior

The electronic properties of this compound derivatives are primarily investigated using Ultraviolet-Visible (UV-Vis) spectroscopy. acs.org These compounds typically exhibit strong absorption bands in the visible region of the electromagnetic spectrum, which are responsible for their color. acs.org

The position (λmax) and intensity (molar absorption coefficient, ε) of these absorption bands are influenced by the electronic nature of the substituents on the anthraquinone core and the phenyl ring. For instance, the introduction of a phenylthio group at the 1-position of the anthraquinone nucleus generally leads to a bathochromic (red) shift of the main absorption band compared to the unsubstituted anthraquinone. This is attributed to intramolecular charge transfer (CT) interactions between the electron-donating sulfur atom and the electron-accepting anthraquinone moiety. nih.gov

Solvatochromism:

The UV-Vis absorption spectra of this compound derivatives can also be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. ijcce.ac.irnih.gov Changes in solvent polarity can alter the energy levels of the ground and excited states of the molecule, leading to shifts in the absorption maximum. ijcce.ac.irnih.govkuleuven.be The study of solvatochromic behavior provides valuable insights into the nature of the electronic transitions and the solute-solvent interactions. ijcce.ac.ir For example, some anthraquinone derivatives exhibit a blue shift (hypsochromic shift) in their visible absorption band with increasing solvent polarity. nih.gov

Interactive Data Table: Typical UV-Vis Absorption Data for a Thioanthraquinone Derivative in Chloroform

λmax (nm)log ε
4273.79
3024.00
2474.63

Note: The data presented are for a specific thioanthraquinone derivative and will vary for other compounds and in different solvents. dergipark.org.tr

Luminescence Spectroscopy: Fluorescence and Phosphorescence Investigations of Thioanthraquinone Systems

Luminescence spectroscopy, which includes the study of fluorescence and phosphorescence, provides insights into the excited-state properties of this compound derivatives.

Fluorescence:

Many thioanthraquinone analogues exhibit fluorescence, a property that is highly dependent on the molecular structure and the delocalization of the π-electron system. dergipark.org.tr The rigid anthraquinone skeleton contributes to the fluorescent behavior. dergipark.org.tr The introduction of a thiosubstituent can enhance the fluorescence of the anthraquinone system. dergipark.org.tr The excitation and emission wavelengths are characteristic of the specific molecule. For example, one thioanthraquinone analogue was found to have an excitation maximum at 530 nm and an emission maximum at 565 nm. dergipark.org.tr Another derivative showed excitation and emission at 435 nm and 683 nm, respectively. dergipark.org.tr The fluorescence of these compounds can be quenched through mechanisms such as energy transfer to other molecules. nih.gov

Phosphorescence:

While fluorescence is more commonly reported for these systems, investigations into their phosphorescence properties could provide further information about their triplet excited states. The heavy atom effect of sulfur in the phenylthio group might facilitate intersystem crossing, potentially leading to phosphorescence. Detailed studies on the phosphorescence characteristics of this compound derivatives are an area for further exploration.

Single Crystal X-ray Diffraction Analysis for Solid-State Molecular Architectures

The analysis of single-crystal X-ray diffraction data has been instrumental in confirming the molecular structures of various anthraquinone derivatives. researchgate.netresearchgate.net For instance, the planarity of the anthraquinone core and the orientation of the phenylthio substituent can be precisely determined. This information is vital for correlating the molecular structure with the observed spectroscopic and physical properties. researchgate.net The crystal structure data also provides insights into the factors that influence the solubility and thermal properties of these compounds, which are important considerations for their application as dichroic dyes. researchgate.net

Advanced Chromatographic and Purification Methodologies for Thioanthraquinone Isolation

The synthesis of this compound and its derivatives often results in a mixture of products, necessitating efficient purification techniques to isolate the desired compound. Advanced chromatographic methods are essential for achieving high purity.

Column Chromatography:

Column chromatography is a widely used technique for the purification of thioanthraquinone derivatives. dergipark.org.trgoogle.com Silica gel is a common stationary phase, and the mobile phase is typically a mixture of organic solvents, such as petroleum ether and chloroform, or toluene (B28343) and methanol (B129727). dergipark.org.trgoogle.comprepchem.com The choice of eluent is critical for achieving good separation of the target compound from byproducts and unreacted starting materials.

High-Performance Liquid Chromatography (HPLC):

For analytical purposes and for the isolation of highly pure samples, High-Performance Liquid Chromatography (HPLC) is employed. researchgate.netsielc.com Reverse-phase HPLC methods, using columns like Newcrom R1, have been developed for the analysis of thioanthraquinone derivatives. sielc.com The mobile phase often consists of a mixture of acetonitrile, water, and an acid such as phosphoric or formic acid. sielc.com These HPLC methods can be scaled up for preparative separations to isolate impurities or larger quantities of the desired product. sielc.com

Thin-Layer Chromatography (TLC):

Photophysical and Photochemical Investigations of 1 Phenylthio Anthraquinone Systems

Excited State Dynamics and Energy Transfer Processes

Upon absorption of light, 1-(Phenylthio)anthraquinone is promoted from its ground state (S₀) to an electronically excited singlet state (S₁). The subsequent deactivation pathways of this excited state are central to its photochemical behavior. These pathways include fluorescence, internal conversion back to the ground state, and intersystem crossing to the triplet manifold.

The excited states of anthraquinone (B42736) derivatives are influenced by the nature and position of their substituents. The lowest excited singlet state (S₁) and triplet state (T₁) can possess nπ* or ππ* character. In many substituted anthraquinones, the lowest triplet state is often a reactive nπ* state, localized on the carbonyl group, or a charge-transfer (CT) state, where electron density is shifted between the substituent and the anthraquinone core.

For this compound, the presence of the electron-donating phenylthio group can introduce a significant charge-transfer character to the excited states. Upon photoexcitation, an intramolecular charge transfer (ICT) can occur from the sulfur atom to the anthraquinone moiety. The properties of these excited states are often studied using transient absorption spectroscopy, which monitors the formation and decay of short-lived species like singlet and triplet states.

The triplet state (T₁) of anthraquinone derivatives is typically characterized by a strong triplet-triplet absorption in the visible region of the spectrum. The lifetime of this triplet state is a critical parameter that dictates its ability to participate in subsequent photochemical reactions. While specific data for this compound is not extensively documented, studies on analogous amino- and piperidino-anthraquinones show that the nature of the substituent dramatically alters the triplet state's character and lifetime. For instance, the triplet states of 2-piperidino-, 1-amino-, and 2-amino-anthraquinone are significantly longer-lived in benzene (B151609) compared to the parent anthraquinone, whose triplet lifetime is around 180 ns. rsc.org This is attributed to the lowest triplet levels of the substituted compounds having charge-transfer character rather than nπ*. rsc.org

CompoundSolventTriplet Lifetime (τT)Reference
AnthraquinoneBenzene180 ns rsc.org
1,5-DiaminoanthraquinoneMethanol (B129727)2.4 µs ifmmi.com
1,8-DiaminoanthraquinoneMethanol2.7 µs ifmmi.com

Intersystem crossing (ISC) is the spin-forbidden process where a molecule in an excited singlet state transitions to a triplet state (S₁ → T₁). The efficiency of this process, quantified by the intersystem crossing quantum yield (Φ_ISC_), is paramount for photosensitization, as the long-lived triplet state is often the primary photoactive species.

For thioanthraquinones, the presence of the sulfur atom is expected to significantly enhance the rate of intersystem crossing. This phenomenon is known as the "heavy-atom effect." The sulfur atom, being heavier than carbon or oxygen, increases spin-orbit coupling. This coupling mixes the singlet and triplet states, thereby relaxing the spin selection rules and facilitating the S₁ → T₁ transition. Studies on other sulfur-containing aromatic compounds, such as phenylthiophenes, have demonstrated efficient ISC due to this effect, with ISC rates on the picosecond timescale. rsc.org

Photoreactivity and Mechanistic Pathways

The triplet-excited state of this compound, once populated, can initiate a variety of photochemical reactions through energy transfer, electron transfer, or hydrogen atom abstraction.

One of the most important photochemical processes for triplet-state molecules is photosensitization, particularly the generation of reactive oxygen species (ROS). nih.gov In the presence of molecular oxygen (which has a triplet ground state, ³O₂), the excited triplet sensitizer (B1316253) (³Sens*) can undergo energy transfer (a Type II process) to produce singlet oxygen (¹O₂), a highly reactive and cytotoxic species. nih.gov

³Sens* + ³O₂ → ¹Sens₀ + ¹O₂

The efficiency of this process is measured by the singlet oxygen quantum yield (ΦΔ), which is the fraction of absorbed photons that result in the formation of a singlet oxygen molecule. nih.gov Anthraquinone derivatives are known photosensitizers, and their ability to generate ROS is the basis for their application in photodynamic therapy and photocatalysis. nih.govnih.gov The high expected triplet yield for this compound suggests it would be an effective photosensitizer for ¹O₂ generation.

Alternatively, the excited sensitizer can engage in a Type I process, involving electron transfer with a substrate or oxygen itself to produce radical ions, such as the superoxide (B77818) radical anion (O₂•⁻).

³Sens* + Substrate → Sens•⁻ + Substrate•⁺ Sens•⁻ + ³O₂ → ¹Sens₀ + O₂•⁻

PhotosensitizerSolventSinglet Oxygen Quantum Yield (ΦΔ)Reference
Rose Bengal (Reference)DMSO0.75 nsf.gov
Methylene BlueDMSO0.52 nsf.gov
1,5-DiaminoanthraquinoneMethanol0.17 ifmmi.com
1,8-DiaminoanthraquinoneMethanol0.33 ifmmi.com

The triplet state of anthraquinones, particularly when it has nπ* character, is a potent hydrogen atom abstractor. It can abstract a hydrogen atom from a suitable H-donor substrate (R-H), leading to the formation of an anthrasemiquinone radical (AQH•) and a substrate radical (R•).

³AQ* + R-H → AQH• + R•

This reactivity is a cornerstone of the photochemistry of many quinones. The resulting radicals can then participate in a variety of subsequent reactions.

Furthermore, the excited triplet state can act as both an electron acceptor and an electron donor. Photoinduced electron transfer (PET) is a fundamental process in many chemical and biological systems. nih.gov For example, the triplet states of halogenated anthraquinones have been shown to accept an electron from ground-state triethylamine (B128534) (TEA) to form an exciplex, which then converts to a contact ion pair between the anthraquinone radical anion (AQ•⁻) and the TEA radical cation (TEA•⁺). ias.ac.in In donor-acceptor dyads, such as those linking anthraquinone to phenothiazine, photoexcitation leads to the formation of long-lived charge-separated states via PET. nih.gov

Photodehalogenation is the light-induced cleavage of a carbon-halogen bond. While this compound is not itself halogenated, understanding this mechanism is relevant for its halogenated derivatives. The photochemistry of halogenated aromatic compounds is of significant environmental and synthetic interest.

The mechanism of photodehalogenation can proceed through several pathways. For related compounds like chlorinated phenothiazines, studies suggest that the process is initiated by the triplet excited state. researchgate.net One plausible mechanism involves an initial photoinduced electron transfer from a solvent molecule (like an alcohol) or another electron donor to the excited triplet state of the halogenated thioanthraquinone (³X-Ar-S-Ph*). This would generate a radical anion (X-Ar-S-Ph•⁻). This radical anion is unstable and can rapidly eliminate a halide ion (X⁻) to form an aryl radical (•Ar-S-Ph), which then abstracts a hydrogen atom from the solvent to yield the dehalogenated product (H-Ar-S-Ph).

An alternative pathway could involve the triplet state directly abstracting a hydrogen atom from the solvent, followed by electron transfer and halide elimination steps. The specific pathway is often dependent on the solvent, the nature of the halogen, and the electronic properties of the aromatic system.

Fluorescence Quenching Mechanisms in this compound Derivatives

The fluorescence of anthraquinone derivatives is a sensitive probe of their excited-state dynamics. The introduction of a phenylthio group at the 1-position of the anthraquinone core significantly influences these dynamics, often leading to efficient fluorescence quenching. The primary mechanisms responsible for this phenomenon are believed to be photoinduced electron transfer (PET) and intersystem crossing (ISC) to the triplet state.

Upon photoexcitation, the this compound molecule is promoted to an excited singlet state. From this state, it can relax through several pathways, including fluorescence emission, non-radiative decay, or by undergoing PET or ISC. The presence of the electron-rich phenylthio group and the electron-deficient anthraquinone core creates a donor-acceptor system within the molecule. This arrangement can facilitate photoinduced electron transfer, where an electron moves from the phenylthio moiety to the anthraquinone moiety upon excitation. This process provides a non-radiative decay channel, thus quenching the fluorescence.

Intersystem crossing, the transition from the singlet excited state to a triplet excited state, is another crucial quenching mechanism in anthraquinone derivatives. The efficiency of ISC is influenced by factors such as the presence of heavy atoms (like sulfur in the phenylthio group) and the energy gap between the singlet and triplet states. For many anthraquinone derivatives, the triplet quantum yields are significant, indicating that ISC is a major deactivation pathway for the excited singlet state. The triplet states of anthraquinones are known to be reactive and can participate in various photochemical reactions.

The relative importance of PET versus ISC in the fluorescence quenching of this compound derivatives can be modulated by the solvent polarity and the presence of specific substituents on the phenyl ring. In polar solvents, charge-separated states formed via PET can be stabilized, potentially making this pathway more competitive. Conversely, structural modifications that enhance spin-orbit coupling would favor intersystem crossing.

Table 1: Potential Fluorescence Quenching Mechanisms in this compound

MechanismDescriptionInfluencing Factors
Photoinduced Electron Transfer (PET) Intramolecular electron transfer from the electron-donating phenylthio group to the electron-accepting anthraquinone core in the excited state.Solvent polarity, electronic nature of substituents on the phenyl ring.
Intersystem Crossing (ISC) Transition from the excited singlet state (S1) to the triplet state (T1).Presence of the sulfur atom (heavy-atom effect), energy gap between S1 and T1 states.

Photoinitiation Activity and Its Modulation in Polymerization Processes

The ability of anthraquinone derivatives to act as photoinitiators for polymerization stems from the reactivity of their excited states, particularly the triplet state. Upon absorption of light, the photoinitiator generates reactive species—either free radicals or cations—that initiate the polymerization of monomers. This compound, with its potential for efficient triplet state formation, is a candidate for such applications.

The most common mechanism for photoinitiation by anthraquinone derivatives in free-radical polymerization is hydrogen abstraction. The excited triplet state of the anthraquinone can abstract a hydrogen atom from a suitable donor molecule (a co-initiator), such as an amine or a thiol, to generate a semiquinone radical and a radical from the co-initiator. The latter radical is then responsible for initiating the polymerization of monomers like acrylates.

The efficiency of photoinitiation is determined by several factors, including the quantum yield of triplet formation, the lifetime of the triplet state, and the rate of the hydrogen abstraction reaction. The presence of the phenylthio substituent in this compound can influence these properties. For instance, the n-π* character of the lowest triplet state in some anthraquinone derivatives is known to be crucial for efficient hydrogen abstraction.

The photoinitiation activity can be modulated by altering the structure of the this compound derivative or the formulation of the photopolymerizable system. For example, introducing electron-donating or electron-withdrawing groups on the phenyl ring can modify the energy and reactivity of the excited states. The choice of the co-initiator is also critical, as its hydrogen-donating ability will directly impact the rate of radical generation.

While specific kinetic data for the photopolymerization initiated by this compound is not extensively documented, studies on other anthraquinone-based photoinitiating systems provide a basis for understanding its potential performance. The polymerization of acrylate (B77674) monomers is a common application for such photoinitiators. radtech.orgnih.gov The rate of polymerization and the final conversion of the monomer can be monitored using techniques like real-time FTIR spectroscopy.

Table 2: Factors Modulating the Photoinitiation Activity of this compound Systems

FactorInfluence on Photoinitiation
Substituents on the Phenyl Ring Can alter the absorption spectrum, the energy levels of the excited states, and the efficiency of intersystem crossing and hydrogen abstraction.
Type and Concentration of Co-initiator The hydrogen-donating ability of the co-initiator directly affects the rate of radical generation. Higher concentrations can lead to increased initiation rates.
Monomer Reactivity The chemical nature of the monomer (e.g., acrylate vs. methacrylate) influences the propagation and termination rates of the polymerization.
Light Intensity and Wavelength The rate of photoinitiation is dependent on the intensity of the light source and the overlap of its emission spectrum with the absorption spectrum of the photoinitiator.

Electronic and Optoelectronic Applications of 1 Phenylthio Anthraquinone Compounds

Organic Semiconductor Development and Charge Transport Properties

Research on 9,10-anthraquinone and its derivatives has shown that chemical modifications to the anthraquinone (B42736) core significantly influence their electronic and conducting properties. For instance, the introduction of trifluoromethylethynyl groups at different positions on the anthraquinone ring has been explored to develop n-type organic semiconductors. Theoretical calculations for these derivatives have predicted electron mobilities as high as 0.28 cm²·V⁻¹·s⁻¹ nih.gov. The positioning of these substituent groups affects the frontier molecular orbital charge distributions, steric hindrance, and the degree of conjugation, which in turn dictates the ionization potential, electron affinity, and reorganization energy upon charge transfer nih.gov.

For example, the calculated adiabatic ionization potential for various di-substituted anthraquinone derivatives falls within the range of 8.78 to 8.99 eV, which is close to that of the parent anthraquinone (8.96 eV), suggesting that such substitutions have a minor impact on the energy barrier for hole injection nih.gov. The charge transport in these materials is anisotropic, meaning that the mobility of charge carriers (holes and electrons) is dependent on the direction within the crystal lattice nih.gov. For some derivatives, the optimal direction for hole and electron transport aligns, which is beneficial for the design of organic field-effect transistors (OFETs) nih.gov.

Furthermore, studies on other anthracene (B1667546) derivatives, such as those with aryl substituents, have demonstrated that modifications can lead to high charge carrier mobilities. For instance, a derivative known as DPA has been reported to have a maximum hole mobility as high as 1.5 cm² V⁻¹ s⁻¹ rsc.org. This high mobility is attributed to favorable molecular packing and π-orbital overlap, which facilitates efficient charge hopping between molecules rsc.org.

Table 1: Calculated Charge Transport Properties of Selected Anthraquinone Derivatives

Compound Highest Hole Mobility (μh) (cm² V⁻¹ s⁻¹) Highest Electron Mobility (μe) (cm² V⁻¹ s⁻¹) Ionization Potential (IP) (eV)
AQ18 0.15 0.28 8.78
AQ23 0.08 0.12 8.85
AQ27 0.10 0.18 8.99
DPA 1.5 - -

Note: Data for AQ derivatives are theoretical calculations nih.gov. Data for DPA is from a separate study on anthracene derivatives rsc.org. Data for 1-(Phenylthio)anthraquinone is not available.

Applications in Organic Photovoltaic Devices

The light-absorbing and charge-accepting properties of anthraquinone derivatives make them promising candidates for use in organic photovoltaic (OPV) devices, including organic solar cells and dye-sensitized solar cells (DSSCs).

In organic solar cells, a blend of an electron donor and an electron acceptor material is used to absorb light and generate charge carriers. While polythiophenes and their derivatives are commonly used as electron donors, there is a continuous search for novel non-fullerene acceptor materials to improve efficiency and stability researchgate.netmdpi.com. Anthraquinone derivatives are being investigated for this purpose due to their inherent electron-accepting nature.

Recent advancements have seen power conversion efficiencies (PCEs) of organic solar cells exceed 18% with the use of non-fullerene acceptors rsc.org. For a material to be an effective electron acceptor, it must have appropriate energy levels (LUMO and HOMO) to facilitate charge transfer from the donor material. While specific performance data for this compound in organic solar cells is limited, research on other anthraquinone-based acceptors provides a basis for their potential. For instance, two novel non-fullerene acceptors based on 9-fluorenone (B1672902) and 9,10-anthraquinone cores were synthesized and tested in inverted organic solar cells with the donor polymer P3HT. These devices exhibited high open-circuit voltages (Voc) of 0.85–0.98 V, which is attributed to the low-lying LUMO energy levels of the acceptors. The device based on the 9-fluorenone derivative achieved a power conversion efficiency of 1.2%.

In dye-sensitized solar cells (DSSCs), a layer of dye molecules adsorbed onto a wide-bandgap semiconductor (like TiO₂) absorbs light, leading to the injection of electrons into the semiconductor's conduction band. Anthraquinone derivatives have been explored as sensitizers in DSSCs due to their strong absorption in the visible spectrum.

However, studies have shown that the performance of anthraquinone-based dyes in DSSCs can be limited. For example, three different anthraquinone dyes with carboxylic acid anchoring groups were synthesized and, despite having broad and intense absorption spectra extending up to 800 nm, they exhibited very low performance in DSSC applications researchgate.net. This poor performance was attributed to the strong electron-withdrawing character of the two carbonyl groups on the anthraquinone framework, which may suppress the efficient injection of electrons from the dye's excited state into the TiO₂ conduction band researchgate.net.

Table 2: Typical Photovoltaic Performance of DSSCs with Different Sensitizer (B1316253) Types

Sensitizer Type Average Efficiency (%) Maximum Efficiency (%)
Organometallic (Ru-complex) ~9.1 13.0
Synthetic Organic ~7.1 15.2
Natural Dyes ~0.5 2.3

Source: A meta-analysis of DSSC efficiencies nih.gov.

Integration into Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes (OLEDs) are devices that emit light when an electric current is passed through a thin film of organic material. The device typically consists of an emissive layer sandwiched between a cathode and an anode. While there is extensive research on various organic materials for OLEDs, specific information on the integration of this compound into OLEDs is not prominently featured in the available literature. However, the general class of pyrimidine (B1678525) derivatives, which are also nitrogen-containing heterocyclic compounds, has been widely used in OLEDs as emitters, bipolar hosts, and electron transport materials due to their strong electron-accepting properties. For instance, phenyl pyrimidine derivatives have been synthesized and used as emitters, achieving maximum external quantum efficiencies of up to 10.6% theaic.org.

Molecular Electronic Devices and Redox-Controllable Switching Mechanisms

The ability of a molecule to switch between two or more stable states with different properties, such as conductance, upon an external stimulus is the basis for molecular electronic devices like switches and memory elements. Anthraquinone and its derivatives are particularly interesting for this application due to their reversible redox behavior.

The core principle lies in the ability to switch the anthraquinone core between its cross-conjugated (low conductance "off" state) and its linear-conjugated hydroquinone (B1673460) form (high conductance "on" state) through a two-electron reduction/oxidation cycle. This concept has been demonstrated in a molecular wire featuring an anthraquinone core and thioacetyl end groups for binding to gold electrodes. Electrochemical studies of a model system with tert-butylthio groups showed reversible switching, indicating the potential for these molecules to function as redox-controlled switches in molecular electronic devices.

Theoretical studies on anthraquinone-based molecular devices connected to graphene electrodes have further supported this potential. These studies show that under a redox reaction, the molecule can be switched between the anthraquinone (AQ) and hydroanthraquinone (HQ) forms, leading to a significant change in conductivity. For a device with zigzag-edge graphene electrodes, a switching ratio (the ratio of current in the "on" state to the "off" state) as high as 3125 has been predicted. With armchair-edge graphene electrodes, the predicted switching ratio is up to 1538 ncf.edu. This high switching ratio makes anthraquinone derivatives promising candidates for use in molecular circuits ncf.edu.

Dichroic Dyes for Liquid Crystal Display Technologies

Dichroic dyes are a key component in guest-host liquid crystal displays (LCDs). These dyes are dissolved in a liquid crystal host, and their ability to absorb light depends on their orientation relative to the polarization of the light. The performance of a dichroic dye is characterized by its dichroic ratio, which is the ratio of its absorbance parallel and perpendicular to the alignment direction of the liquid crystal molecules. A higher dichroic ratio leads to better contrast in the display.

Anthraquinone derivatives are widely used as dichroic dyes due to their excellent chemical and photostability. The introduction of substituents like the phenylthio group can be used to tune the color and solubility of the dye in the liquid crystal host. While specific data for this compound is not provided in the search results, a study on three different anthraquinone dyes (solvent red 111, solvent green 28, and solvent blue 104) provides an example of their dichroic properties. In this study, the dichroic ratios for these dyes were calculated to be 4.45, 3.40, and 3.70, respectively rsc.org. The ordering parameter, which is a measure of how well the dye molecules align with the liquid crystal host, was also determined for these dyes rsc.org.

Table 3: Dichroic Properties of Selected Anthraquinone Dyes

Dye Maximum Absorption Wavelength (nm) Dichroic Ratio Ordering Parameter
Solvent Red 111 500 4.45 0.53
Solvent Green 28 630-710 3.40 0.44
Solvent Blue 104 560-650 3.70 0.47

Source: Data from a study on anthraquinone dyes in polymer-dispersed liquid crystalline films rsc.org.

Pleochroism and Anisotropic Absorption Characteristics

Pleochroism is a phenomenon where a substance exhibits different colors when viewed from different angles, which in the context of dye molecules, translates to the differential absorption of polarized light. This anisotropic absorption is a key characteristic for dichroic dyes used in guest-host liquid crystal displays. Anthraquinone dyes, including those with phenylthio substituents, are known to exhibit these properties. The elongated, rigid structure of the anthraquinone core, combined with the phenylthio group, contributes to the molecule's rod-like shape, which is conducive to alignment within a liquid crystal host. This alignment leads to a significant difference in absorption for light polarized parallel versus perpendicular to the long axis of the molecule, a fundamental requirement for creating contrast in display technologies. While specific absorption spectra for this compound are not extensively detailed in publicly available literature, the general class of phenylthio-substituted anthraquinones is recognized for its strong pleochroism.

Alignment Behavior and Order Parameters in Liquid Crystalline Hosts

In guest-host LCDs, dichroic dye molecules (the "guest") are dissolved in a liquid crystal medium (the "host"). The application of an electric field alters the orientation of the liquid crystal molecules, which in turn aligns the guest dye molecules. The degree of this alignment is quantified by the order parameter (S), a value ranging from 0 (completely random orientation) to 1 (perfectly parallel alignment). A high order parameter is crucial for achieving a high contrast ratio in the display.

Anthraquinone dyes substituted with phenylthio groups have been shown to exhibit high order parameters, often exceeding 0.7, indicating a strong tendency to align with the liquid crystal director. This effective alignment is attributed to the anisotropic shape of the molecules and the favorable intermolecular interactions between the dye and the liquid crystal host. The flexibility of the phenylthio group is thought to play a significant role in allowing the dye molecule to adopt an optimal conformation within the liquid crystal matrix, thereby enhancing the stability and alignment.

Optimization of Dichroic Ratios and Solubility in Liquid Crystal Materials

For practical applications in LCDs, a dichroic dye must possess both a high dichroic ratio and good solubility in the liquid crystal host. The dichroic ratio is the ratio of the absorbance of light polarized parallel to the liquid crystal director to the absorbance of light polarized perpendicularly. A higher dichroic ratio leads to a better contrast between the "on" and "off" states of the display.

Research into anthraquinone dyes has demonstrated that the introduction of phenylthio groups can significantly enhance both solubility and the dichroic ratio. Asymmetric substitution, in particular, has been found to be an effective strategy for improving solubility in the fluorinated liquid crystal mixtures commonly used in modern displays. While symmetrical molecules like 1,5-bis(phenylthio)anthraquinone have shown high order parameters, their solubility can be limited. Asymmetrical derivatives, which would include this compound, are predicted to have improved solubility due to a disruption of the crystal lattice energy. Studies on related asymmetrical phenylthio-anthraquinone compounds have reported high dichroic ratios, often around 10.

PropertyGeneral Trend for Phenylthio-Substituted AnthraquinonesSignificance in LCDs
Pleochroism Strong differential absorption of polarized lightEssential for creating contrast
Order Parameter (S) Typically high (> 0.7)Indicates efficient alignment with the liquid crystal host, leading to high contrast
Dichroic Ratio High (can be ~10 for related compounds)A higher ratio improves the display's contrast and brightness
Solubility Asymmetric substitution improves solubility in fluorinated liquid crystalsSufficient solubility is necessary for achieving desired color intensity and preventing dye aggregation

Photocatalytic Applications in Organic Transformations

Beyond its applications in electronics, the anthraquinone framework is a well-established photosensitizer and photocatalyst in organic chemistry. These molecules can absorb light and initiate or accelerate chemical reactions. Anthraquinones are particularly effective in promoting oxidation reactions.

The general mechanism for the photocatalytic activity of anthraquinones involves the absorption of light to form an excited state. This excited molecule can then participate in electron transfer processes. For instance, in the presence of a suitable electron donor, the excited anthraquinone can be reduced to its radical anion. This radical anion can then transfer an electron to another molecule, such as molecular oxygen, to generate reactive oxygen species like superoxide (B77818), which can then drive oxidative transformations.

While specific studies detailing the use of this compound as a photocatalyst are not widely reported, the broader class of anthraquinone derivatives has been successfully employed in various organic transformations. A notable example is the selective oxidation of sulfides to sulfoxides. This transformation is of significant interest in organic synthesis. The use of an anthraquinone-based photocatalyst allows this reaction to proceed under mild conditions, often using visible light and aerobic oxygen as the terminal oxidant, which aligns with the principles of green chemistry. Given the established photocatalytic activity of the anthraquinone core, it is highly probable that this compound would also exhibit catalytic activity in similar organic transformations.

Application AreaReaction TypeGeneral Role of Anthraquinone Catalyst
Organic Synthesis Oxidation of sulfides to sulfoxidesActs as a photosensitizer to generate reactive oxygen species under light irradiation
Organic Synthesis Aerobic oxidation of alcoholsMediates the transfer of electrons to oxygen, facilitating the oxidation of the alcohol
Environmental Remediation Degradation of organic pollutantsInitiates the breakdown of pollutants through photo-induced redox processes

Theoretical and Computational Investigations on 1 Phenylthio Anthraquinone

Quantum Chemical Calculations: Density Functional Theory (DFT) Approaches

DFT has become a standard method for investigating the properties of anthraquinone (B42736) derivatives due to its balance of accuracy and computational cost. nih.govnih.gov Functionals such as B3LYP and PBE0 are commonly employed to accurately model the electronic characteristics of these systems. researchgate.netresearchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. wikipedia.orgnih.gov The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and corresponds to the energy of the lowest electronic transition. nih.gov

For 1-(Phenylthio)anthraquinone, the anthraquinone core acts as the primary electron-accepting moiety, while the phenylthio group, with its sulfur lone pairs, functions as an electron-donating substituent. This substitution pattern is expected to significantly influence the frontier orbitals compared to the parent anthraquinone molecule.

LUMO: The LUMO is expected to be primarily localized on the electron-deficient anthraquinone core, particularly around the dicarbonyl groups. The energy of the LUMO is generally less affected by electron-donating groups. sdu.dk

HOMO-LUMO Gap: The elevation of the HOMO energy, with a relatively stable LUMO, should result in a smaller HOMO-LUMO energy gap for this compound compared to the parent molecule. This reduced gap suggests that the molecule will absorb light at longer wavelengths.

The charge transfer within the molecule, as determined by HOMO-LUMO analysis, is a key aspect of its properties. nih.gov

Table 1: Predicted Frontier Molecular Orbital Energies and Gap

Compound HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV) Predicted Trend
Anthraquinone (Reference) -6.5 to -7.0 -3.0 to -3.5 ~3.5 - 4.0 Baseline for comparison.
This compound Higher (less negative) Similar to reference Smaller The electron-donating -SPh group raises the HOMO energy, reducing the gap.

Note: This table is illustrative, showing expected trends based on computational studies of other substituted anthraquinones. Exact values require specific calculations.

Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for calculating electronic excitation energies and simulating UV-Vis spectra. mdpi.commdpi.com This approach can accurately predict the maximum absorption wavelengths (λmax) associated with π→π* and n→π* electronic transitions. researchgate.net

For this compound, the lowest energy electronic transition is expected to be from the HOMO to the LUMO. researchgate.net Given the predicted smaller HOMO-LUMO gap, the primary absorption band (λmax) for this compound is expected to be red-shifted (a bathochromic shift) compared to unsubstituted anthraquinone. This shift is due to the intramolecular charge transfer (ICT) character of the transition, from the electron-rich phenylthio moiety to the electron-accepting anthraquinone core. TD-DFT calculations, often using functionals like B3LYP or PBE0 with a suitable basis set (e.g., 6-31G(d)), can provide theoretical spectra that correlate well with experimental data for similar compounds. researchgate.net

DFT calculations are also used to predict vibrational frequencies (infrared and Raman spectra). By performing a frequency calculation on the optimized molecular geometry, a set of normal modes can be obtained, which aids in the assignment of experimental spectral bands. nih.gov No imaginary frequencies in the calculation confirm that the optimized structure is a true energy minimum.

Table 2: Predicted UV-Vis Spectroscopic Data

Compound Key Transition Calculated λmax (nm) Oscillator Strength (f) Predicted Observation
Anthraquinone (Reference) π→π* ~320-330 > 0.1 Strong absorption in the UV-A region.
n→π* ~400-420 < 0.01 Weak absorption in the visible region.
This compound ICT (π→π*) > 450 > 0.1 Strong, red-shifted absorption, likely resulting in a colored compound.

Note: This table is illustrative, based on TD-DFT studies of other donor-substituted anthraquinones. Values are typical and depend on the computational level and solvent model used.

The conformational flexibility of this compound is primarily determined by the rotation around the C1-S bond (connecting the anthraquinone ring and the sulfur atom) and the S-C(phenyl) bond. DFT calculations can be used to explore the potential energy surface (PES) associated with these rotations.

A relaxed PES scan, where the dihedral angle of the C-S bond is varied incrementally and the rest of the molecular geometry is optimized at each step, can identify the most stable conformers (energy minima) and the rotational energy barriers (transition states). The bulky nature of the phenyl group and the anthraquinone core will likely result in significant steric hindrance, leading to a non-planar ground state conformation. The precise dihedral angle of the lowest energy conformer would be a balance between maximizing π-conjugation (favoring planarity) and minimizing steric repulsion.

Computational Modeling of Intermolecular Interactions and Crystal Packing

Understanding how molecules of this compound interact with each other is key to predicting its solid-state properties. Crystal structure prediction and the analysis of intermolecular forces are complex tasks where computational models can provide significant insight. ias.ac.in

In the solid state, the packing of this compound molecules would be governed by a combination of non-covalent interactions:

π-π Stacking: The large, flat aromatic surfaces of the anthraquinone core are prone to engage in π-π stacking interactions, which are a dominant organizing force in many aromatic crystals. mdpi.com

C-H···π Interactions: Hydrogen atoms from the phenyl and anthraquinone rings can interact with the electron-rich π-systems of neighboring molecules.

Computational methods can quantify the energies of these interactions. For instance, analysis of dimers extracted from a hypothetical crystal lattice using high-level DFT or symmetry-adapted perturbation theory (SAPT) can decompose the total interaction energy into electrostatic, dispersion, and exchange-repulsion components, revealing the dominant forces responsible for crystal packing. mdpi.comnih.gov The presence of the phenylthio group may lead to complex packing motifs to accommodate its non-planar structure.

Theoretical Studies of Redox Potentials and Electrochemical Behavior

The electrochemical properties of anthraquinones are central to their application in areas like redox flow batteries and dye chemistry. nih.gov DFT calculations are highly effective for predicting redox potentials. acs.orgresearchgate.net The reduction of the anthraquinone core typically occurs in two single-electron steps.

The redox potential is directly related to the energy of the LUMO; a lower LUMO energy facilitates electron acceptance, leading to a higher (more positive) reduction potential. sdu.dk The phenylthio group is an electron-donating group, which increases the electron density on the anthraquinone ring system. This effect is expected to raise the energy of the LUMO slightly and destabilize the reduced (anionic) form of the molecule. Consequently, this compound is predicted to have a lower (more negative) reduction potential compared to unsubstituted anthraquinone. acs.orgacs.org

Computational models can calculate the free energy change (ΔG) for the reduction reaction in solution, often using a polarizable continuum model (PCM) to account for solvent effects. The redox potential can then be derived from this ΔG value.

Table 3: Predicted Effect of Phenylthio Substitution on Reduction Potential

Compound Substituent Nature Predicted LUMO Energy Predicted First Reduction Potential (vs. SHE)
Anthraquinone None (Reference) Reference Value ~ -0.9 V (in aprotic solvent)
This compound Electron-Donating Higher than reference More negative than reference
1-Nitroanthraquinone Electron-Withdrawing Lower than reference More positive than reference

Note: This table presents expected trends based on established principles of substituent effects on anthraquinone electrochemistry. sdu.dkacs.org SHE = Standard Hydrogen Electrode.

Structure Property Relationship Studies in Phenylthioanthraquinone Chemistry

Influence of Thiophenyl Substituent Position on Electronic and Photophysical Properties

The positioning of the thiophenyl substituent on the anthraquinone (B42736) core is a critical determinant of the molecule's electronic and photophysical behavior. The substitution pattern directly impacts the electronic distribution within the molecule, which in turn governs its absorption and emission characteristics. While both 1- and 2-substituted phenylthioanthraquinones are known, their properties differ due to the varied interaction of the sulfur lone pair with the anthraquinone π-system.

In the case of 1-(Phenylthio)anthraquinone, the sulfur atom is positioned at the C1 (alpha) position, adjacent to a carbonyl group. This proximity allows for a more direct electronic communication, including potential intramolecular charge transfer (ICT) character between the electron-rich phenylthio group and the electron-accepting anthraquinone core. This interaction typically leads to a red-shift in the absorption spectra compared to the unsubstituted anthraquinone.

Conversely, when the phenylthio group is at the C2 (beta) position, its electronic influence on the carbonyl groups is less direct. This often results in photophysical properties that are different from the 1-substituted isomer. The kind and position of a hydrophobic group connected to the phenoxy ring of the anthraquinone moiety are known to influence color strength and fastening properties in dyes nih.gov.

The introduction of further substituents on the phenylthio ring or the anthraquinone skeleton can modulate these properties. For example, the synthesis of 1-(4-hydroxyphenylthio)anthracen-9,10-dione demonstrates how substituents can shift absorption peaks into the visible region lew.ro. The absorption spectrum of this derivative in methanol (B129727) showed three distinct peaks at 433.50 nm, 303.00 nm, and 283.50 nm lew.ro.

Studies on various anthraquinone derivatives have shown that the presence of electron-donating groups like an amino (-NH2) group can increase the electron density within the aromatic system, affecting the compound's electronic properties nih.gov. The charge distribution and molecular structure are known to significantly affect the photophysical properties of organic photoluminescent materials bit.edu.cn. The position of substituents can predominately affect the charge distribution of isomers and determine their molecular packing structures, which in turn influences their luminescence properties bit.edu.cn.

CompoundSubstitution PositionSolventAbsorption Maxima (λmax, nm)
1-(4-hydroxyphenylthio)anthracen-9,10-dione1Methanol433.50, 303.00, 283.50 lew.ro

Effects of Substituent Steric and Electronic Nature on Molecular Conformation and Solubility Characteristics

The solubility and molecular conformation of this compound derivatives are heavily influenced by the steric bulk and electronic characteristics of their substituents. The parent anthraquinone molecule is planar, but the addition of a phenylthio group at the C1 position introduces a degree of conformational flexibility due to rotation around the C-S and S-Ph bonds.

Steric Effects: Bulky substituents on the phenyl ring or on the anthraquinone core can create steric hindrance, forcing the phenylthio group to twist out of the plane of the anthraquinone moiety. This twisting can disrupt π-conjugation, leading to changes in the electronic and photophysical properties.

Electronic Effects: The electronic nature of the substituents (whether they are electron-donating or electron-withdrawing) impacts intermolecular forces and, consequently, solubility. For instance, introducing polar groups like hydroxyl (-OH) or amino (-NH2) can increase solubility in polar solvents through hydrogen bonding interactions. A study on 1-(4-hydroxyphenylthio)anthracene-9,10-dione reported its solubility in organic solvents such as chloroform, dichloromethane, ethyl acetate, and dimethylsulfoxide (DMSO) lew.ro. Conversely, the addition of long alkyl chains or other lipophilic groups can enhance solubility in non-polar organic solvents. The solubility of anthraquinone derivatives is a key factor in their application, with discussions on their solubility in various solvent systems being a subject of research nih.gov.

The interplay of these factors is crucial for applications where solution-processing is required. For example, in the development of organic electronic materials, good solubility is essential for fabricating uniform thin films.

Correlation between Molecular Design and Optoelectronic Performance Metrics

The design of this compound analogues for optoelectronic applications hinges on the precise control of their electronic structure, which in turn dictates key performance metrics such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the HOMO-LUMO gap, and charge transport properties.

Computational studies, often employing density functional theory (DFT), are instrumental in predicting how molecular modifications will affect these properties. For anthraquinone derivatives, such studies have shown that the positioning of substituents and the introduction of electron-withdrawing groups are critical strategies for tuning their optoelectronic characteristics researchgate.net.

Key correlations include:

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO levels determines the molecule's absorption spectrum and its potential as a semiconductor. Introducing electron-donating groups to the phenylthio moiety tends to raise the HOMO level, while electron-withdrawing groups on the anthraquinone core can lower the LUMO level. Both modifications can lead to a reduction in the HOMO-LUMO gap, shifting the absorption to longer wavelengths researchgate.net.

Charge Injection and Transport: The absolute energies of the HOMO and LUMO levels are crucial for efficient charge injection from electrodes into an organic semiconductor layer. Aligning these energy levels with the work function of the electrodes is a key design principle. Substitutions that significantly alter charge transport properties provide a direct method for designing high-performance semiconductors researchgate.net.

Redox Potentials: Anthraquinones are known for their redox activity, a property that is central to their function in electrochemical applications nih.gov. Substituents can tune these redox potentials. For example, amino-substituted anthraquinone derivatives show different reduction potentials compared to hydroxyl-substituted ones, with a difference of over 700 mV observed between certain derivatives, highlighting the versatile tuneability available through molecular design nih.gov.

These correlations allow for a systematic approach to designing new materials. For instance, computational analysis has identified certain anthraquinone crystals as promising candidates for n-type organic semiconductors, with the addition of groups like chlorine and bromine notably reducing the HOMO-LUMO gap and improving electron injection researchgate.net.

Molecular Design StrategyEffect on PropertyImpact on Optoelectronic Performance
Adding Electron-Withdrawing Groups (e.g., Cl, Br) to Anthraquinone CoreLowers LUMO, Reduces HOMO-LUMO gap researchgate.netImproves electron injection, enhances n-type semiconductor performance researchgate.net
Adding Electron-Donating Groups (e.g., -NH2, -OH)Raises HOMO, can alter redox potentials nih.govTunes energy levels for better alignment with electrodes, modifies electrochemical behavior nih.gov
Varying Substituent PositionAlters charge distribution and molecular packing bit.edu.cnAffects charge transport and solid-state luminescence properties bit.edu.cn

Elucidating Mechanistic Links between Molecular Structure and Photoreactivity

The photoreactivity of this compound is intrinsically linked to its molecular structure. Upon absorption of light, the molecule is promoted to an excited state, from which it can undergo various photophysical and photochemical processes. Anthraquinones, as a class, are well-known photosensitizers, capable of generating reactive oxygen species (ROS) such as singlet oxygen and/or superoxide (B77818) anion radicals lew.ro.

The primary mechanistic steps are:

Excitation: The molecule absorbs a photon, transitioning from the ground state (S₀) to a singlet excited state (S₁).

Intersystem Crossing: The singlet excited state can undergo intersystem crossing (ISC) to a longer-lived triplet excited state (T₁). The efficiency of this process is crucial for photosensitization.

Energy/Electron Transfer: The triplet state can interact with molecular oxygen (³O₂). Through energy transfer, it can generate highly reactive singlet oxygen (¹O₂). Alternatively, it can engage in electron transfer processes to form superoxide radicals (O₂⁻).

The presence of the phenylthio group can influence these processes. The sulfur atom can affect the rate of intersystem crossing due to the heavy-atom effect, potentially increasing the yield of the triplet state and enhancing photosensitization. Furthermore, the electronic nature of substituents on the phenylthio ring can modulate the energy of the excited states and the redox potential of the molecule, thereby influencing the efficiency of electron transfer reactions.

In some contexts, the photoreactivity of anthraquinone derivatives has been linked to the induction of apoptosis through the activation of caspases and the disruption of the ROS/RNS and NO equilibrium in cells mdpi.com. For example, one study showed that a particular anthraquinone derivative caused a reduction of both ROS/RNS and NO, which can be attributed to the ability of anthraquinones to act as free radical scavengers mdpi.com. This dual role—as both a generator and a scavenger of radicals depending on the environment and molecular structure—highlights the complexity of their photoreactivity.

Principles for Rational Molecular Design and Property Tuning in this compound Analogues

Based on the structure-property relationships discussed, a set of principles can be formulated for the rational design and tuning of this compound analogues for specific applications.

Tuning Absorption Spectra: To shift the absorption to longer wavelengths (a desirable trait for applications like photodynamic therapy or organic photovoltaics), the HOMO-LUMO gap should be narrowed. This can be achieved by introducing electron-donating groups on the phenylthio moiety and/or electron-withdrawing groups on the anthraquinone core to enhance the intramolecular charge transfer character.

Enhancing Photoreactivity/Photosensitization: To create more efficient photosensitizers, the yield of the triplet excited state should be maximized. This can be pursued by incorporating heavy atoms (like bromine or iodine) into the molecular structure to enhance intersystem crossing. The redox properties can also be fine-tuned via substituents to favor the desired electron or energy transfer pathways.

Optimizing for Electronic Applications: For use as n-type semiconductors, the LUMO energy level must be lowered to facilitate electron injection and transport. This is effectively accomplished by attaching strong electron-withdrawing groups to the anthraquinone skeleton researchgate.net. The molecular conformation and resulting solid-state packing, influenced by steric factors, are also critical for efficient charge transport in thin films and must be considered.

Leveraging Metal Chelation: The 1-hydroxyl and 9-carbonyl groups of certain anthraquinone derivatives can serve as metal chelation sites mdpi.com. This property can be exploited by designing this compound analogues that incorporate a hydroxyl group at a position ortho to a carbonyl, allowing for the creation of metal complexes with unique photophysical or catalytic properties.

By applying these principles, researchers can move beyond trial-and-error synthesis and rationally design novel this compound derivatives with properties tailored for advanced materials and biological applications.

Emerging Research Directions and Advanced Applications of Thioanthraquinone Systems

Development of Novel Materials for Next-Generation Technologies

The distinct electronic properties of 1-(Phenylthio)anthraquinone make it a subject of investigation for its potential inclusion in novel materials for next-generation technologies, particularly in the realm of organic electronics. Anthraquinone (B42736) and its derivatives are recognized as promising lead structures for various applications in this field due to their electrochemical behavior. The ability to tailor the redox potentials of anthraquinone derivatives through chemical modification is a key factor in their suitability for electronic applications. The development of organic-based electronic devices is driven by the desire for materials that are flexible, potentially biodegradable, and can be fabricated into thin films, offering advantages over traditional inorganic materials.

Supramolecular Assembly and Self-Organization Studies of Thioanthraquinones

The study of how molecules interact and organize themselves into larger, ordered structures is a cornerstone of supramolecular chemistry, and thioanthraquinones present interesting possibilities in this field. While comprehensive studies on the self-organization of this compound in solution are not yet widely reported, related research on thiol-functionalized anthraquinone derivatives provides insights into their potential for forming self-assembled monolayers on surfaces.

For instance, studies have shown that thiol-functionalized anthraquinone derivatives can form self-assembled monolayers on gold surfaces. These monolayers exhibit electrochemical responses corresponding to the reduction of the anthraquinone unit. The reversibility of these electrochemical processes can be significantly improved by creating mixed monolayers, where the anthraquinone derivative is co-adsorbed with an alkanethiol. This demonstrates the ability of thioanthraquinone systems to participate in organized molecular assemblies, a key aspect of supramolecular chemistry. The phenylthio group in this compound could potentially engage in π-π stacking interactions, which, along with other non-covalent forces, could drive the formation of specific supramolecular architectures in solution or in the solid state.

Integration into Covalent Organic Frameworks (COFs) for Enhanced Functionality

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high stability, making them attractive for a range of applications, including gas storage, catalysis, and energy storage. The design flexibility of COFs allows for the incorporation of various functional organic molecules as building blocks to create materials with tailored properties. Anthraquinone-based COFs have been synthesized and investigated for their electrochemical properties, particularly as cathode materials for aqueous zinc-ion batteries. These materials have demonstrated good specific capacity and exceptional cycling stability.

Currently, there is no specific research detailing the integration of this compound as a monomer in the synthesis of COFs. However, the known reactivity of anthraquinone derivatives and the potential for the phenylthio group to influence the electronic properties and stacking behavior within the framework suggest that this is a promising, yet unexplored, area of research. The incorporation of a sulfur-containing moiety could also introduce new functionalities, such as enhanced affinity for certain guest molecules or improved charge transport properties within the COF structure. The development of synthetic strategies to incorporate this compound into COFs could lead to new functional materials with enhanced performance in various applications.

Role as Specialized Dyes in Advanced Imaging Techniques (e.g., Tissue Staining for Microscopic Imaging)

A significant application of thioanthraquinone derivatives is in the field of biomedical imaging, where they can serve as specialized dyes for tissue staining. A notable example is a derivative of this compound, 1-(4-hydroxyphenylthio)anthracene-9,10-dione , which is the primary component of a novel tissue dye named Neurange stain . rsc.org This dye has been developed for the histopathological examination of brain tissue using light microscopy. rsc.org

The Neurange stain demonstrates specific staining of the white matter in brain tissue sections. rsc.org It imparts a brown-orange color to areas rich in axon bundles and myelin sheaths, such as the optic nerve and the cortex. rsc.org This specificity allows for the clear distinction of different brain regions under a light microscope, aiding in routine analysis and microscopic imaging of tissue sections. rsc.org The development of such specialized dyes is crucial for advancing neuroanatomical and pathological studies.

Below is a table summarizing the key characteristics of the Neurange stain derived from a this compound analogue.

FeatureDescription
Compound 1-(4-hydroxyphenylthio)anthracene-9,10-dione
Stain Name Neurange stain
Application Histopathological examination of brain tissue
Target Tissue White matter, specifically areas with axon bundles and myelin sheaths
Staining Color Brown-orange
Imaging Technique Light microscopy

Prospects in Other Functional Materials and Devices

The functional properties of this compound extend beyond imaging dyes, with promising prospects in other advanced materials and devices. One of the notable applications is its use as a photosensitizer . Photosensitizers are molecules that can be excited by light to induce a chemical change in another molecule. This property is particularly valuable in photodynamic therapy, a medical treatment that uses a photosensitizer and a specific wavelength of light to generate reactive oxygen species that kill cancer cells and other diseased cells. Anthraquinones, in general, are known for their photosensitizing capabilities, and the phenylthio substituent in this compound can modulate these properties. nih.govimrpress.com

Furthermore, the structural similarity of this compound to known commercial dyes suggests its potential use in the coloration of various materials. For example, the related compound 1,8-bis(phenylthio)-9,10-anthracenedione is known commercially as C.I. Solvent Yellow 163 . nih.gov This indicates that phenylthio-substituted anthraquinones can possess the necessary stability and color characteristics for industrial dye applications.

The broader class of anthraquinone derivatives is also being explored for a range of other functional applications, which could be future research directions for this compound. These include:

Photocatalysis: Anthraquinones can act as photochemically active organic photosensitizers to address issues like low light utilization in conventional semiconductors. nih.gov

Chemosensors: The anthraquinone scaffold can be functionalized to create molecules that selectively bind to specific ions or molecules, leading to a detectable change in color or fluorescence.

The versatile photochemical and electrochemical properties of the anthraquinone core, combined with the modifying effects of the phenylthio group, make this compound a promising building block for the development of a wide array of functional materials and devices.

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing 1-(Phenylthio)anthraquinone derivatives with specific substituents?

  • Methodological Answer :

Reaction Optimization : Use nucleophilic aromatic substitution (SNAr) to introduce the phenylthio group at the anthraquinone core. Ensure anhydrous conditions and catalysts like K₂CO₃ for efficient substitution .

Purification : Employ column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane) to isolate derivatives. Monitor purity via TLC .

Characterization : Validate structures using FT-IR (C=O stretching at ~1670 cm⁻¹), ¹H/¹³C NMR (aromatic proton shifts at δ 7.5–8.5 ppm), and mass spectrometry .

Q. How can researchers evaluate the antimicrobial efficacy of this compound derivatives?

  • Methodological Answer :

Strain Selection : Test against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), as phenylthio derivatives show selectivity for Gram-positive pathogens .

Assay Design : Use broth microdilution to determine minimum inhibitory concentrations (MICs). Include positive controls (e.g., ampicillin) and solvent controls .

Mechanistic Insight : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with bacterial DNA or enzymes (e.g., topoisomerase IV) .

Advanced Research Questions

Q. How do phenylthio substituents influence the solubility and thermal stability of anthraquinone derivatives in fluorinated media?

  • Methodological Answer :

Thermodynamic Analysis : Measure enthalpy of fusion (ΔH) via differential scanning calorimetry (DSC). Lower ΔH (e.g., 2.8–22.8 kJ/mol) correlates with higher solubility in fluorinated solvents .

Substituent Engineering : Introduce trifluoromethyl (-CF₃) groups at meta positions on phenylthio substituents to enhance solubility via reduced molecular packing .

Solubility Testing : Use UV-Vis spectroscopy to quantify solubility in fluorinated liquid crystals (e.g., 3M™ Fluorinert) at varying temperatures .

Q. What methodologies are used to study the metabolic fate of this compound in biological systems?

  • Methodological Answer :

In Vivo Models : Administer orally to rodents and collect plasma/tissue samples at timed intervals. Monitor metabolites via LC-MS/MS (e.g., hydroxyanthraquinones) .

In Vitro Hepatic Assays : Use liver microsomes to identify phase I/II metabolites. Compare species-specific cytochrome P450 activity .

Bioaccumulation Analysis : Assess tissue distribution using radiolabeled compounds (e.g., ¹⁴C-tracing) to confirm lack of bioaccumulation .

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s physicochemical properties?

  • Methodological Answer :

Validation Protocols : Compare DFT-calculated vibrational spectra (e.g., B3LYP/6-311++G(d,p)) with experimental FT-IR/Raman data to identify discrepancies in bond polarization .

Hydration Free Energy : Use molecular dynamics (OPLS-AA force field) to predict solubility. Adjust parameters if experimental logP values deviate by >1 unit .

Error Analysis : Quantify uncertainty in computational methods (e.g., ±0.48 kcal/mol for hydration free energy) and refine basis sets or solvation models .

Q. What experimental designs are optimal for studying the photochromic behavior of this compound derivatives?

  • Methodological Answer :

Irradiation Setup : Excite samples with UV light (λ = 365 nm) in quartz cuvettes. Monitor absorbance changes at λmax (e.g., 500–600 nm) over time .

Kinetic Analysis : Fit time-dependent absorbance data to first-order kinetics to determine rate constants (k) and half-lives (t₁/₂) .

Structural Modulation : Compare photostability of derivatives with varying substituents (e.g., naphthoxy vs. phenylthio groups) .

Methodological Frameworks

Q. How to formulate hypothesis-driven research questions for this compound studies?

  • Methodological Answer :

Literature Mining : Use PubMed/Scopus with keywords like "anthraquinone derivatives" AND "phenylthio" AND "biological activity" to identify gaps .

Preliminary Screening : Conduct pilot assays (e.g., cytotoxicity on HeLa cells) to prioritize derivatives for in-depth study .

Hypothesis Refinement : Align objectives with mechanisms (e.g., "Does this compound inhibit DNA replication via intercalation?") .

Q. How to ensure reproducibility in synthesizing and characterizing this compound derivatives?

  • Methodological Answer :

Protocol Standardization : Document reaction conditions (e.g., solvent ratios, temperature) and NMR acquisition parameters (e.g., 500 MHz, CDCl₃) .

Data Sharing : Deposit raw spectra and crystallographic data in repositories (e.g., Cambridge Crystallographic Data Centre) .

Peer Validation : Collaborate with independent labs to replicate key findings (e.g., antimicrobial activity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.